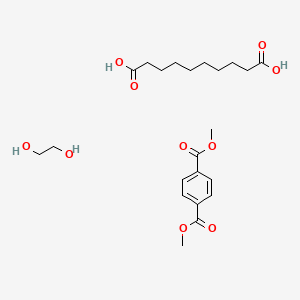

Decanedioic acid;dimethyl benzene-1,4-dicarboxylate;ethane-1,2-diol

Description

Decanedioic acid;dimethyl benzene-1,4-dicarboxylate;ethane-1,2-diol is a compound that is primarily used in the production of polyesters. This compound is a combination of three distinct chemical entities: decanedioic acid, dimethyl benzene-1,4-dicarboxylate, and ethane-1,2-diol. These components are known for their roles in the synthesis of various polymers, particularly polyesters, which are widely used in textiles, packaging, and other industrial applications .

Properties

CAS No. |

41315-87-1 |

|---|---|

Molecular Formula |

C22H34O10 |

Molecular Weight |

458.5 g/mol |

IUPAC Name |

decanedioic acid;dimethyl benzene-1,4-dicarboxylate;ethane-1,2-diol |

InChI |

InChI=1S/C10H10O4.C10H18O4.C2H6O2/c1-13-9(11)7-3-5-8(6-4-7)10(12)14-2;11-9(12)7-5-3-1-2-4-6-8-10(13)14;3-1-2-4/h3-6H,1-2H3;1-8H2,(H,11,12)(H,13,14);3-4H,1-2H2 |

InChI Key |

UJVMVXJCVBXSAZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)OC.C(CCCCC(=O)O)CCCC(=O)O.C(CO)O |

Related CAS |

41315-87-1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of polyesters from decanedioic acid, dimethyl benzene-1,4-dicarboxylate, and ethane-1,2-diol typically involves a polycondensation reaction. This process requires the combination of a diacid (decanedioic acid and dimethyl benzene-1,4-dicarboxylate) with a diol (ethane-1,2-diol) under specific conditions. The reaction is usually carried out at elevated temperatures (around 260°C) and low pressure, often in the presence of a catalyst such as antimony (III) oxide .

Industrial Production Methods

In industrial settings, the production of polyesters involves a two-stage process: pre-polymerization and polymerization. During the pre-polymerization stage, a simple ester is formed between the acid and ethane-1,2-diol. This intermediate is then subjected to further heating and polymerization to form the final polyester product .

Chemical Reactions Analysis

Types of Reactions

The compound undergoes several types of chemical reactions, including:

Condensation Reactions: The primary reaction involved in the synthesis of polyesters.

Esterification: Formation of esters from carboxylic acids and alcohols.

Hydrolysis: Breakdown of esters into their corresponding acids and alcohols.

Common Reagents and Conditions

Catalysts: Antimony (III) oxide is commonly used.

Conditions: High temperature (around 260°C) and low pressure.

Major Products

The major product formed from these reactions is polyester, which has various applications in textiles, packaging, and other industries .

Scientific Research Applications

Decanedioic acid;dimethyl benzene-1,4-dicarboxylate;ethane-1,2-diol has several scientific research applications:

Chemistry: Used in the study of polymerization processes and the development of new polymeric materials.

Biology: Investigated for its potential use in biodegradable polymers.

Medicine: Explored for its use in drug delivery systems due to its biocompatibility.

Industry: Widely used in the production of polyesters for textiles, packaging, and other applications.

Mechanism of Action

The mechanism of action involves the formation of ester linkages between the carboxylic acid groups of decanedioic acid and dimethyl benzene-1,4-dicarboxylate and the hydroxyl groups of ethane-1,2-diol. This process results in the formation of long polymer chains, which are the basis of polyester materials .

Comparison with Similar Compounds

Similar Compounds

Polyethylene terephthalate (PET): Formed from terephthalic acid and ethylene glycol.

Nylon-6,6: Formed from hexamethylenediamine and adipic acid.

Uniqueness

Decanedioic acid;dimethyl benzene-1,4-dicarboxylate;ethane-1,2-diol is unique due to its specific combination of monomers, which results in polyesters with distinct properties such as enhanced crystallinity and tensile strength .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.